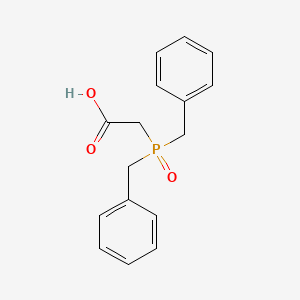

(dibenzylphosphoryl)acetic acid

説明

(Dibenzylphosphoryl)acetic acid is an organophosphorus compound characterized by a phosphoryl group (P=O) bonded to two benzyl groups and an acetic acid moiety. Its molecular structure combines the electron-withdrawing phosphoryl group with the lipophilic benzyl substituents, imparting unique physicochemical properties.

特性

IUPAC Name |

2-dibenzylphosphorylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17O3P/c17-16(18)13-20(19,11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTBMQSYNNQGAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

(Diethoxyphosphoryl)Acetic Acid (CAS 3095-95-2):

- Substituents : Diethoxy groups on the phosphoryl moiety.

- Properties : Moderate water solubility due to polar ethoxy groups; pKa of the carboxylic acid is ~2.6.

- Applications : Demonstrated efficacy in uranium adsorption when integrated into biochar matrices, achieving 97.8% removal efficiency under optimized conditions .

- Key Difference : Ethoxy groups enhance hydrophilicity compared to benzyl substituents, favoring aqueous-phase applications.

- (Dibenzylphosphoryl)Acetic Acid: Substituents: Bulky, aromatic benzyl groups on the phosphoryl moiety. Properties: Higher molecular weight (~286.26 g/mol) and lipophilicity, likely reducing water solubility but increasing affinity for organic solvents. The benzyl groups may enhance π-π interactions with aromatic contaminants or metals . Hypothetical Applications: Potential use in organic-phase extraction or as a ligand for transition metals, leveraging both -COOH and P=O coordination sites.

- Acetic Acid: Structure: Simple carboxylic acid without phosphoryl groups. Used in biochar modification to introduce -COOH groups, improving uranium adsorption from 42.4% (unmodified) to 97.2% (modified) at pH 6 .

Physicochemical Properties

| Property | (Dibenzylphosphoryl)Acetic Acid | (Diethoxyphosphoryl)Acetic Acid | Acetic Acid |

|---|---|---|---|

| Molecular Weight | ~286.26 | 196.14 | 60.05 |

| Density (g/mL) | Not reported | 1.220 | 1.049 |

| Solubility | Low in water; high in organics | Moderate in water | High |

| pKa (COOH) | ~2.5 (estimated) | ~2.8 | 4.76 |

| Adsorption Capacity (U) | Not reported | 97.8% (ASBB, 0.30 g/L dosage) | 42.4% |

Mechanism of Action in Metal Adsorption

- Phosphoryl Group : The P=O group acts as a Lewis base, coordinating with metal ions like U(VI). Benzyl substituents may enhance this interaction via electron-donating effects or π-stacking with uranyl species .

- Carboxylic Acid Group : Deprotonates at neutral pH (-COO⁻), enabling electrostatic attraction or complexation with positively charged metal ions. In ASBB, -COOH groups increased uranium removal by 35% compared to unmodified biochar .

Stability and Reusability

- ASBB (Acetic Acid-Modified Biochar) : Maintained 93% uranium adsorption efficiency after multiple cycles, attributed to stable -COO⁻ coordination and pore structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。